REACTION_CXSMILES
|
[S:1](=[O:11])(=[O:10])([O:3][CH2:4][CH2:5][CH:6]([CH3:9])[CH2:7][CH3:8])[NH2:2].C(OI(C1C=CC=CC=1)OC(=O)C)(=O)C>ClCCl>[CH2:7]([C:6]1([CH3:9])[CH2:5][CH2:4][O:3][S:1](=[O:10])(=[O:11])[NH:2]1)[CH3:8]
|
Name
|
|
Quantity
|
1.25 mmol
|
Type
|
reactant
|
Smiles
|
S(N)(OCCC(CC)C)(=O)=O
|
Name
|
MgO
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
443 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by multiple flash chromatographies (5% ethyl acetate/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(NS(OCC1)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |